Hexacosa-10,12-diynoyl chloride
Description
Hexacosa-10,12-diynoyl chloride is a synthetic long-chain acyl chloride characterized by a 26-carbon backbone with conjugated triple bonds at positions 10 and 12. The compound’s long hydrophobic chain may influence self-assembly properties, solubility, and thermal stability, though empirical data remain sparse.
Properties
CAS No. |
75495-25-9 |
|---|---|
Molecular Formula |
C26H43ClO |
Molecular Weight |
407.1 g/mol |
IUPAC Name |
hexacosa-10,12-diynoyl chloride |
InChI |
InChI=1S/C26H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3 |
InChI Key |
XZJCMUPVCFGAEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoyl chloride can be synthesized through the chlorination of hexacosa-10,12-diynoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the hexacosa-10,12-diynoic acid is dissolved in an appropriate solvent, such as dichloromethane, and then treated with thionyl chloride. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the acyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors equipped with reflux condensers and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
Hexacosa-10,12-diynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.
Polymerization Reactions: The diynoic groups can undergo polymerization to form polydiacetylene structures, which are of interest in materials science.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to catalyze certain reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Polydiacetylenes: Formed through polymerization of the diynoic groups.
Scientific Research Applications
Hexacosa-10,12-diynoyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of polydiacetylene-based materials, which have applications in sensors, coatings, and nanotechnology.
Biochemistry: Employed in the study of lipid microstructures and their stabilization.
Analytical Chemistry: Utilized in the colorimetric detection of hydrophobic flavonoids.
Mechanism of Action
The mechanism of action of hexacosa-10,12-diynoyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The diynoic groups allow for polymerization, leading to the formation of polydiacetylene structures. These structures exhibit unique optical and electronic properties, making them useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DC8,9PC [(1,2-bis(tricosa-10,12-diynoyl)-sn-glycero-3-phosphocholine)]
DC8,9PC, a phospholipid with two tricosa-10,12-diynoyl chains (23 carbons each) and a phosphocholine head group, serves as the closest analog for comparison (Fig. 3 in ). Key differences include:
- Structural Impact: The longer carbon chain of this compound may enhance hydrophobic interactions but reduce aqueous solubility compared to DC8,9PC, limiting its utility in biological systems.
- Reactivity: The acyl chloride group enables rapid esterification or amidation, whereas DC8,9PC’s phosphocholine head facilitates bilayer formation. Both compounds’ diynoyl groups undergo UV-induced polymerization, but DC8,9PC’s applications in vaccine delivery and DNA encapsulation are well-documented .
Other Diynoyl Acyl Chlorides
- Chain Length Variation: Octadeca-10,12-diynoyl chloride (18 carbons) would likely exhibit higher solubility in polar solvents but lower thermal stability. This compound’s extended chain may improve micelle stability in nonpolar environments.
- Functional Group Positioning : Compounds with triple bonds at alternate positions (e.g., 8,10 vs. 10,12) could exhibit altered polymerization kinetics or mechanical properties in resulting polymers.
Key Research on DC8,9PC (Relevant to this compound)
- Photopolymerization: DC8,9PC forms stable polymerized vesicles under UV light, with applications in vascular-targeted imaging and oral vaccines . This compound’s longer chain might yield thicker polymer membranes but slower polymerization rates.
- Biological Compatibility : DC8,9PC’s phosphocholine head allows integration into cell membranes, whereas the acyl chloride’s reactivity necessitates inert reaction conditions, limiting biomedical use.
Q & A
Q. What are the standard synthetic routes for Hexacosa-10,12-diynoyl chloride, and how can its purity be validated?
The synthesis typically involves reacting hexacosa-10,12-diynoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous chloroform or dichloromethane under inert conditions. After refluxing, excess reagents are removed via evaporation, and the product is purified using column chromatography (e.g., silica gel with chloroform-methanol gradients). Purity is validated via thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (to confirm acyl chloride formation via δ ~170-180 ppm in -NMR), and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
Key methods include:
- -NMR and -NMR to confirm the diynoyl structure and acyl chloride functional group.
- Infrared (IR) spectroscopy to identify C≡C stretches (~2100–2260 cm) and C=O stretches (~1800 cm) of the acyl chloride.
- LC-MS for molecular ion detection and purity assessment.
- TLC with visualization under UV light or iodine vapor to monitor reaction progress .
Q. What are the primary research applications of this compound in academic studies?
This compound is widely used to synthesize photo-responsive liposomes for controlled drug delivery. Its diynoyl groups enable crosslinking under UV light, stabilizing liposomal membranes. Applications include light-triggered release of encapsulated therapeutics (e.g., calcein or doxorubicin) in cancer research and studying membrane fusion dynamics .
Advanced Research Questions
Q. How does the chain length and diyne positioning in this compound influence photoactivation efficiency in liposomal systems?
The diyne spacing (10,12 positions) and long alkyl chain (C26) enhance UV-induced polymerization, creating rigid lipid bilayers. Shorter chains (e.g., tricosa-10,12-diynoyl) reduce crosslinking density, leading to faster payload release. Researchers must optimize chain length via comparative studies using differential scanning calorimetry (DSC) to measure phase transition temperatures and fluorescence assays to quantify release kinetics .
Q. What experimental design considerations are critical for studying light-triggered release mechanisms in diynoyl-based liposomes?
Key parameters include:
- Light wavelength and intensity : UV (254 nm) for polymerization vs. visible light for triggered release.
- Liposome composition : Incorporating co-lipids (e.g., DPPC) to modulate membrane fluidity.
- Control experiments : Comparing release kinetics in dark conditions and using non-polymerizable analogs.
- Analytical methods : Fluorescence spectroscopy (e.g., calcein self-quenching) or HPLC to quantify released payloads .
Q. How can researchers resolve contradictions in photostability data for this compound-containing liposomes?
Discrepancies often arise from variations in oxygen levels (which quench reactive intermediates) or light exposure duration. To address this:
- Conduct experiments under controlled atmospheres (N₂ vs. O₂).
- Use electron paramagnetic resonance (EPR) to detect radical formation during photoactivation.
- Validate reproducibility via triplicate trials with statistical analysis (e.g., ANOVA) .
Q. What strategies improve the biocompatibility and drug-loading efficiency of this compound-modified liposomes?
- Surface PEGylation : Reduces macrophage uptake and extends circulation time.
- Hybrid formulations : Combining with unsaturated lipids (e.g., DOPC) to balance rigidity and fusogenicity.
- pH-sensitive linkers : Introducing ester or hydrazone bonds for dual-triggered release (light + pH).
- Encapsulation efficiency assays : Use dialysis or centrifugation to measure drug retention pre/post UV exposure .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Reproducibility issues often stem from moisture sensitivity (acyl chloride hydrolysis) or incomplete purification. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
